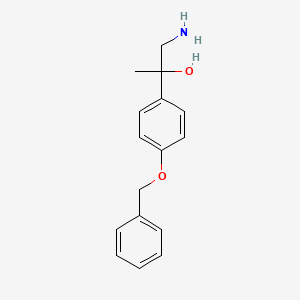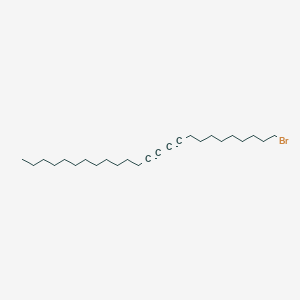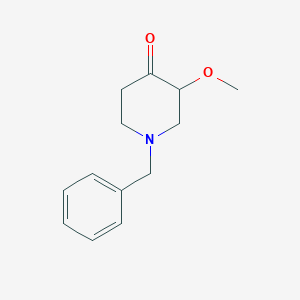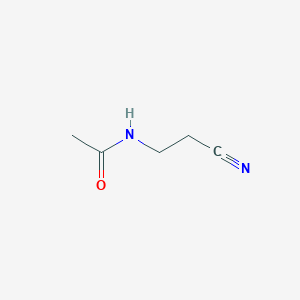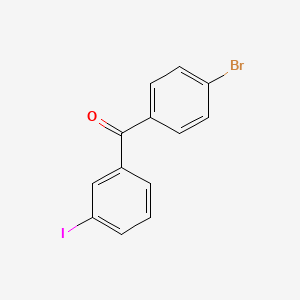
Butyl chloromethyl carbonate
Vue d'ensemble
Description
Butyl chloromethyl carbonate is a chemical compound that is part of the alkyl chloroformate family. It is used in various chemical synthesis processes due to its ability to introduce carbonate groups into molecules. The compound is particularly useful in the synthesis of cyclic carbonates and other carbonate-containing compounds, which have applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of butyl chloromethyl carbonate and related compounds can be achieved through different chemical routes. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones, which are cyclic carbonates . Another approach involves the use of ethyl chloroformate, butyl chloroformate, and butyl fluoroformate in the presence of 1H-imidazole-1-carboxylates to synthesize dextran alkyl carbonates . These methods highlight the versatility of butyl chloromethyl carbonate in synthesizing a wide range of carbonate derivatives.
Molecular Structure Analysis
The molecular structure of butyl chloromethyl carbonate derivatives is characterized using spectroscopic techniques such as NMR and IR spectroscopy. These techniques provide detailed information about the substitution patterns and the overall molecular architecture of the synthesized compounds . The structure of butyl chloromethyl carbonate itself is not explicitly described in the provided papers, but its derivatives' structural analyses suggest that it is amenable to various chemical modifications.
Chemical Reactions Analysis
Butyl chloromethyl carbonate participates in a variety of chemical reactions. It can act as a reagent for the introduction of carbonate groups into other molecules. For example, it is used in the synthesis of dextran alkyl carbonates, where the reaction conditions significantly influence the reaction efficiency and substitution pattern . Additionally, the compound can be involved in catalytic processes, as seen in the gold(I)-catalyzed formation of cyclic carbonates .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl chloromethyl carbonate derivatives are influenced by the nature of the substituents and the molecular structure. For instance, novel biodegradable aliphatic poly(butylene succinate-co-cyclic carbonate)s bearing functional carbonate building blocks exhibit thermal degradation temperatures higher than that of poly(butylene succinate) . The presence of butyl chloromethyl carbonate in the synthesis of these materials indicates its role in imparting specific physical properties to the final products.
Applications De Recherche Scientifique
Synthesis of Antiretroviral Agents
- Prodrug Synthesis : Butyl chloromethyl carbonate is used in the synthesis of prodrugs, as demonstrated in the development of alkyl methyl carbamates for antiretroviral therapy. These compounds show enhanced inhibition of HIV-1 replication compared to their parent compounds (Arimilli et al., 1997).
Chemical Synthesis and Characterization
- Catalysis in Carbonate Synthesis : This compound plays a role in the synthesis of cyclic carbonates, particularly in reactions involving epoxides and carbon dioxide. Its use in catalysis can lead to high yields under specific conditions (Pulla et al., 2012).
- Chloromethylation of Polymers : It is used in the chloromethylation of materials such as phenolphthalein polyetherketone resin, offering an environmentally friendly method due to the absence of carcinogenic toxicity (Guo et al., 2011).
Green Chemistry Applications
- Carbon Dioxide Fixation : Butyl chloromethyl carbonate is instrumental in the fixation of carbon dioxide to produce valuable products, such as cyclic carbonates, under mild conditions. This approach contributes to green chemistry initiatives by utilizing CO2 as a feedstock (Girard et al., 2014).
Polymer Science
- Biodegradable Polymers : In the realm of biodegradable materials, butyl chloromethyl carbonate is involved in the synthesis of novel aliphatic poly(butylene succinate-co-cyclic carbonate)s. These polymers have potential applications as biomaterials due to their tunable physical properties and functional carbonate building blocks (Yang et al., 2004).
Orientations Futures
The future directions for butyl chloromethyl carbonate could involve its use in green chemistry. There is a growing interest in replacing conventional petrochemical solvents with green solvents . Butyl chloromethyl carbonate, being an organic compound, could potentially play a role in this shift towards more sustainable practices in the chemical industry.
Propriétés
IUPAC Name |
butyl chloromethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCWFHXWNITCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570557 | |
| Record name | Butyl chloromethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl chloromethyl carbonate | |
CAS RN |
58304-98-6 | |
| Record name | Butyl chloromethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl chloromethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)




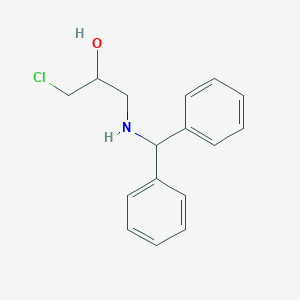
![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)
